molecular formula C14H9N3 B14439151 Acenaphtho(1,2-b)pyrazin-8-amine CAS No. 74833-37-7

Acenaphtho(1,2-b)pyrazin-8-amine

Cat. No.: B14439151
CAS No.: 74833-37-7
M. Wt: 219.24 g/mol
InChI Key: TWMJTZJFYUYBSG-UHFFFAOYSA-N
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Description

Acenaphtho(1,2-b)pyrazin-8-amine is a heterocyclic compound that features a fused ring system combining acenaphthene and pyrazine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

Acenaphtho(1,2-b)pyrazin-8-amine can be synthesized through multicomponent reactions involving acenaphthoquinone derivatives. One common method involves the reaction of acenaphthoquinone with amines and other reagents under specific conditions. For example, a one-pot synthesis method involves the reaction of (acenaphthylen-1-yloxy)trimethylsilane with aldehydes and isocyanides in the presence of a silica-supported ionic liquid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the use of efficient polymeric catalysts and ionic liquids in one-pot synthesis reactions suggests potential scalability for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Acenaphtho(1,2-b)pyrazin-8-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted this compound derivatives .

Scientific Research Applications

Acenaphtho(1,2-b)pyrazin-8-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of acenaphtho(1,2-b)pyrazin-8-amine involves its interaction with specific molecular targets and pathways. The compound’s fused ring system allows it to interact with biological macromolecules, potentially inhibiting enzymes or binding to receptors. These interactions can lead to various biological effects, such as anticancer or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acenaphtho(1,2-b)pyrazin-8-amine is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

74833-37-7

Molecular Formula

C14H9N3

Molecular Weight

219.24 g/mol

IUPAC Name

11,14-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,3,5(16),6,8,10,12,14-octaen-12-amine

InChI

InChI=1S/C14H9N3/c15-11-7-16-13-9-5-1-3-8-4-2-6-10(12(8)9)14(13)17-11/h1-7H,(H2,15,17)

InChI Key

TWMJTZJFYUYBSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C4=NC=C(N=C4C3=CC=C2)N

Origin of Product

United States

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